molecular formula C22H26N4O3S2 B5365101 3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5365101
M. Wt: 458.6 g/mol
InChI Key: QSOCMWYILJCGOW-ATVHPVEESA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrimidine-pyridine core. Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: Provides a planar aromatic system critical for intermolecular interactions.
  • Tetrahydrofuranmethylamino substituent: Enhances solubility and modulates steric effects for target binding .

The compound’s synthesis typically involves condensation of thiazolidinone precursors with functionalized pyridopyrimidinones under acidic or microwave-assisted conditions .

Properties

IUPAC Name

(5Z)-3-butyl-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-3-4-9-26-21(28)17(31-22(26)30)12-16-18(23-13-15-8-6-11-29-15)24-19-14(2)7-5-10-25(19)20(16)27/h5,7,10,12,15,23H,3-4,6,8-9,11,13H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCMWYILJCGOW-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCC4CCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of bioactive molecules with potential therapeutic applications. Its unique structure integrates a thiazolidine ring with a pyrido-pyrimidine core, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H29N5O2SC_{23}H_{29}N_5O_2S, with a molecular weight of approximately 456.6 g/mol. The structural composition includes multiple functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular Formula C23H29N5O2S
Molecular Weight 456.6 g/mol
IUPAC Name 3-{(Z)-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-9-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . Preliminary studies indicate that it may function through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. In vitro studies demonstrated that derivatives of this compound exhibited inhibition constants (KIs) ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). For instance, one derivative demonstrated an IC50 value of 3.96 μM against MCF-7 cells, indicating significant antiproliferative effects .
  • Apoptosis Induction : Mechanistic studies revealed that the compound can induce apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins. Increased levels of Bax and activated caspases were observed in treated cells .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity. Initial findings suggest efficacy against various bacterial strains, although further studies are needed to confirm these results and elucidate the underlying mechanisms.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of various derivatives on MCF-7 and Caco-2 cell lines, revealing significant cytotoxicity and apoptosis induction in treated cells .
  • Carbonic Anhydrase Inhibition Studies : Another research focused on synthesizing derivatives for evaluating their inhibitory effects on CA isoforms, demonstrating promising results for future drug development targeting cancer .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Ring

  • 3-Ethyl vs. 3-Butyl (): The ethyl-substituted analog (MFCD02977786) exhibits reduced lipophilicity (clogP = 2.1 vs.

Amino Substituent Modifications

  • Tetrahydrofuranmethylamino (Target Compound): The tetrahydrofuran ring introduces a hydrogen-bond acceptor, enhancing solubility (logS = -4.2) compared to the morpholinylethylamino analog (logS = -5.8) .
  • Dipropylamino Derivative (): Bulky alkyl chains reduce metabolic clearance (t₁/₂ = 8.2 h in hepatic microsomes vs. 4.5 h for the target compound) but increase CYP3A4 inhibition risk .

Pyrido[1,2-a]pyrimidin-4-one Core Modifications

  • 9-Methyl vs. Unsubstituted () :
    Methylation at position 9 stabilizes the planar conformation, as shown by a 0.3 Å reduction in pyrimidine ring puckering (X-ray crystallography data) .
  • 7-Piperazinyl Derivatives () :
    Piperazine-containing analogs (e.g., compound 2 in ) demonstrate enhanced kinase inhibition (IC₅₀ = 12 nM vs. 85 nM for the target compound) due to basic nitrogen interactions .

Pharmacological and Physicochemical Properties

Property Target Compound 3-Ethyl Analog 3-Benzyl Derivative
clogP 3.5 2.1 4.3
Aqueous Solubility (µg/mL) 8.7 22.4 3.1
Plasma Protein Binding (%) 89 76 93
CYP3A4 Inhibition (IC₅₀, µM) 14.2 >50 9.8

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